4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole
Overview
Description
4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole, also known as CMPMO, is an organic compound belonging to the class of oxazoles. It is a colorless crystalline solid that is soluble in water and ethanol and is used in many different scientific applications. CMPMO has been studied extensively in the past few decades due to its unique properties, which make it a useful tool for researchers.
Scientific Research Applications
Synthetic Elaboration and Reactivity
4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole serves as a reactive scaffold for synthetic chemistry, particularly in the synthesis of oxazole derivatives. Through substitution reactions, its chloromethyl analogue facilitates the preparation of various 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The bromomethyl analogue, offering greater reactivity, is used in C-alkylation reactions, exemplified by a concise synthesis of Oxaprozin, highlighting its potential in pharmaceutical synthesis (Patil & Luzzio, 2016).
Antimicrobial Activity
Further research into the antimicrobial properties of derivatives, including 1,2,4-triazole derivatives synthesized from reactions involving compounds with a similar structure to 4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole, demonstrates good to moderate activities against various microorganisms. Such findings suggest its utility in developing new antimicrobial agents, with specific derivatives showing promising efficacy (Bektaş et al., 2007).
Structural and Intermolecular Interaction Studies
The chloro and fluoro derivatives of 1,2,4-triazoles, related to 4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole, have been synthesized and analyzed for their intermolecular interactions, including lp⋯π interactions, through X-ray diffraction and other thermal techniques. Such studies contribute to the understanding of crystal engineering and material science, providing insights into the structural basis of molecule-molecule interactions (Shukla et al., 2014).
Application in Fluorescent Probes
Compounds structurally related to 4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole have been applied in the development of fluorescent probes for sensing pH and metal cations. The benzoxazole and benzothiazole derivatives exhibit high sensitivity to pH changes and selectivity towards metal cations, underlining the potential of oxazole derivatives in analytical and bioanalytical chemistry (Tanaka et al., 2001).
properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-phenoxyphenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-12-16(11-18)19-17(20-12)13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPJWXZZUOXPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC3=CC=CC=C3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653270 | |
Record name | 4-(Chloromethyl)-5-methyl-2-(4-phenoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole | |
CAS RN |
874365-57-8 | |
Record name | 4-(Chloromethyl)-5-methyl-2-(4-phenoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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